1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene 1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 439095-66-6
VCID: VC3837731
InChI: InChI=1S/C13H8ClF2NO3/c14-10-5-11(16)12(17(18)19)6-13(10)20-7-8-1-3-9(15)4-2-8/h1-6H,7H2
SMILES: C1=CC(=CC=C1COC2=C(C=C(C(=C2)[N+](=O)[O-])F)Cl)F
Molecular Formula: C13H8ClF2NO3
Molecular Weight: 299.65 g/mol

1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene

CAS No.: 439095-66-6

Cat. No.: VC3837731

Molecular Formula: C13H8ClF2NO3

Molecular Weight: 299.65 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene - 439095-66-6

Specification

CAS No. 439095-66-6
Molecular Formula C13H8ClF2NO3
Molecular Weight 299.65 g/mol
IUPAC Name 1-chloro-5-fluoro-2-[(4-fluorophenyl)methoxy]-4-nitrobenzene
Standard InChI InChI=1S/C13H8ClF2NO3/c14-10-5-11(16)12(17(18)19)6-13(10)20-7-8-1-3-9(15)4-2-8/h1-6H,7H2
Standard InChI Key SFPVMXVZFBGMGH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1COC2=C(C=C(C(=C2)[N+](=O)[O-])F)Cl)F
Canonical SMILES C1=CC(=CC=C1COC2=C(C=C(C(=C2)[N+](=O)[O-])F)Cl)F

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name reflects its substitution pattern on the benzene ring:

  • Position 1: Chlorine substituent.

  • Position 2: 4-Fluorobenzyloxy group (–O–CH₂C₆H₄–F).

  • Position 4: Nitro group (–NO₂).

  • Position 5: Fluorine substituent.

The molecular formula is C₁₃H₈ClF₂NO₃, with a molecular weight of 315.66 g/mol. Key structural features include:

  • Electron-withdrawing groups (Cl, NO₂, F) that direct electrophilic substitution reactions to specific ring positions .

  • The 4-fluorobenzyloxy group introduces steric bulk and modulates electronic effects, potentially enhancing binding interactions in pharmaceutical contexts .

Synthetic Pathways and Reaction Optimization

Core Benzene Ring Functionalization

The synthesis likely begins with a pre-functionalized nitrobenzene derivative. For example, 1-chloro-5-fluoro-4-nitrobenzene could serve as a precursor, with subsequent etherification at position 2. A representative pathway involves:

  • Nitration and Halogenation:

    • Chlorination and fluorination of nitrobenzene derivatives often employ mixed acid (H₂SO₄/HNO₃) or halogenation agents (e.g., Cl₂, F₂) .

    • Example: Nitration of 1-chloro-5-fluorobenzene under controlled conditions yields the 4-nitro derivative .

  • Etherification via Nucleophilic Substitution:

    • The 2-position hydroxyl group (generated via demethylation or hydrolysis) reacts with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to form the benzyloxy linkage .

    • Reaction Conditions:

      • Solvent: Acetone or DMF.

      • Temperature: 20–80°C.

      • Yield: ~70–90% (based on analogous methoxylation reactions) .

Purification and Characterization

  • Chromatography: Flash column chromatography (hexane/ethyl acetate) isolates the product .

  • Spectroscopic Data:

    • ¹H NMR: Expected signals at δ 7.8–8.1 ppm (aromatic protons near NO₂), δ 5.2 ppm (–O–CH₂–), and δ 4.3 ppm (benzyl –CH₂–) .

    • MS (ESI+): m/z 316.1 [M+H]⁺.

Physicochemical Properties

PropertyValue/Description
Melting Point120–125°C (estimated)
SolubilitySoluble in DCM, DMF; insoluble in H₂O
LogP~3.2 (calculated)
StabilityStable under inert atmosphere

The nitro group contributes to high density (~1.5 g/cm³) and thermal stability, while the fluorobenzyloxy group enhances lipophilicity .

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